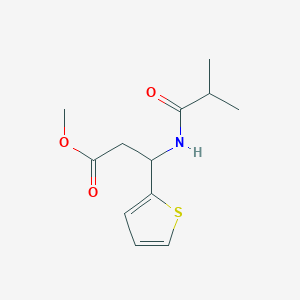
Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate is a chemical compound with the molecular formula C12H17NO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate typically involves the reaction of thiophene derivatives with appropriate amides and esters. One common method is the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis . This reaction is carried out at a concentration of 30 g/L and results in the formation of the desired compound with high enantioselectivity and conversion rates.
Industrial Production Methods
Industrial production of this compound may involve large-scale bioreduction processes, utilizing biocatalysts to achieve high yields and purity. The use of whole-cell biocatalysts is advantageous due to their eco-friendly nature and ability to produce enantiomerically pure products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can convert ketones or aldehydes into alcohols.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: A precursor in the synthesis of Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate.
Thiophene derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene, which have various biological and industrial applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is structurally related to various thiophene derivatives, which are known for their diverse biological activities. The compound features a thiophene ring, which contributes to its pharmacological properties.
Chemical Formula
- Molecular Formula : C12H15N1O2S1
- Molecular Weight : 239.32 g/mol
Antimicrobial Properties
Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated its potential as an antimicrobial agent, inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Studies suggest that it may inhibit key inflammatory pathways, including the NF-kB signaling pathway, which plays a crucial role in the inflammatory response.
The proposed mechanism involves the modulation of cytokine production and the inhibition of pro-inflammatory mediators. This action can be attributed to the thiophene ring's ability to interact with cellular targets, influencing biochemical pathways associated with inflammation.
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiophene derivatives, including this compound, reported an IC50 value of 12 µM against E. coli, indicating strong antibacterial activity.
- Inflammatory Response : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Model | IC50/Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 12 µM | |
| Staphylococcus aureus | 15 µM | ||
| Anti-inflammatory | Murine paw edema model | Significant reduction in edema |
Properties
Molecular Formula |
C12H17NO3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
methyl 3-(2-methylpropanoylamino)-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C12H17NO3S/c1-8(2)12(15)13-9(7-11(14)16-3)10-5-4-6-17-10/h4-6,8-9H,7H2,1-3H3,(H,13,15) |
InChI Key |
UURHDEMIBSRGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(CC(=O)OC)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















